molecular formula C11H18O4 B3245283 tert-Butyl 3,5-dioxoheptanoate CAS No. 167391-46-0

tert-Butyl 3,5-dioxoheptanoate

Cat. No. B3245283
CAS RN: 167391-46-0
M. Wt: 214.26 g/mol
InChI Key: ABVTYDBFUDWAFT-UHFFFAOYSA-N
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Description

“tert-Butyl 3,5-dioxoheptanoate” is a chemical compound . It is related to other compounds such as “3,5-Di-tert-butylcatechol” which is a polymerization inhibitor used in the production of monomers like styrene and butadiene .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 3,5-dioxoheptanoate” is represented by the molecular formula C11H18O4 . More detailed structural analysis would require specific experimental data or computational modeling.

Scientific Research Applications

  • Biosynthesis in Organic Solvents :tert-Butyl 3,5-dioxoheptanoate is a key intermediate in the synthesis of atorvastatin and rosuvastatin. A study by Liu et al. (2018) demonstrated the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a related compound, using carbonyl reductase from Rhodosporidium toruloides in organic solvents. They found that adding Tween-80 as a co-solvent greatly enhanced the biotransformation process, yielding high effectiveness in terms of yield and enantiomeric excess (Liu et al., 2018).

  • Directed Evolution for Stereoselective Synthesis :In another research, Liu et al. (2017) focused on the directed evolution of carbonyl reductase for the stereoselective synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate. They enhanced the activity of the enzyme through mutagenesis, leading to improved synthesis efficiency for the intermediate. This work represents significant progress in the biotechnological production of pharmaceutical intermediates (Liu et al., 2017).

  • Redox Shuttle Stability in Batteries :Zhang et al. (2010) explored the synthesis of 3,5-di-tert-butyl-1,2-dimethoxybenzene, a compound structurally similar to tert-butyl 3,5-dioxoheptanoate, as a redox shuttle additive for lithium-ion batteries. Their study provided insights into the electrochemical stability of such compounds, which is crucial for developing safe and durable lithium-ion batteries (Zhang et al., 2010).

  • Molecular and Vibrational Analysis :Mathammal et al. (2016) conducted a study on the molecular structure and vibrational spectra of 3,5 di tert butyl 4 hydroxy benzoic acid, a derivative of tert-butyl 3,5-dioxoheptanoate. They used quantum chemical calculations and spectroscopy to understand its molecular properties, which has implications in material science and drug design (Mathammal et al., 2016).

  • Sustainable Synthesis in Microreactors :Degennaro et al. (2016) reported a method for the direct introduction of the tert-butoxycarbonyl group into various organic compounds using flow microreactor systems. This method offers a more efficient and sustainable approach for synthesizing tertiary butyl esters, which are widely used in organic chemistry (Degennaro et al., 2016).

  • Chemoselective Oxidation Catalysis :Barbaro et al. (1992) explored the catalysis of chemoselective oxidation of 3,5-Di-tert-butylcatechol, a related compound, by molecular oxygen using an iridium(III) catecholate complex. This research is important for understanding the mechanisms of oxidation reactions in organic chemistry (Barbaro et al., 1992).

  • Investigation of Anti-Inflammatory Potential :Almeida et al. (2020) synthesized a novel compound, 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, and evaluated its anti-nociceptive and anti-inflammatory activities. This study contributes to the development of potential anti-inflammatory drugs (Almeida et al., 2020).

Future Directions

The future directions for the study of “tert-Butyl 3,5-dioxoheptanoate” could involve further exploration of its synthesis, chemical reactions, and potential applications. For example, a study on “tert-Butyloxycarbonyl-protected amino acid ionic liquids” suggests potential for the development of new synthesis methods .

properties

IUPAC Name

tert-butyl 3,5-dioxoheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-5-8(12)6-9(13)7-10(14)15-11(2,3)4/h5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVTYDBFUDWAFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC(=O)CC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3,5-dioxoheptanoate

Synthesis routes and methods

Procedure details

The following is based on the procedure disclosed in B. Lygo, Tetrahedron, 51, pp. 12859-12868 (1995). To an oven dried 5 liter flask was added sodium hydride (60% dispersion in mineral oil, 1.21 mmoles, 48.55 g) under nitrogen gas. The hydride was washed with hexanes (4×250 mL). The hydride was then suspended in dry tetrahydrofuran (THF) (2000 mL) and the mixture cooled to 0° C. in an ice bath. To this solution was added t-butylacetoacetate (160 g, 1.01 mmol) via an addition funnel dropwise over 2 hours at 0° C. with a constant flow of nitrogen gas. After the addition was complete the reaction was allowed to stir at 0° C. under nitrogen for an additional 30 minutes. To this mixture was added n-butyllithium (2 M in cyclohexane, 556 mL, 1.11 mmol) via addition funnel dropwise over 3 hours. After the addition was complete the reaction mixture was allowed to stir at 0° C. for an additional 30 minutes. Ethylpropionate (85.94 mL, 1.01 mmol) was loaded into an addition funnel and added to reaction slowly over 1.5 hours. At this point the reaction was allowed to warm up to room temperature while stirring overnight. The reaction was once again cooled to 0° C. in an ice bath and 2 N HCl (1.15 liters, cooled to 0° C. before addition) was added dropwise via an addition funnel over 2 hours. The reaction pH was checked to ensure neutralization. If needed, more 2 N HCl was added by pipette to adjust the solution to pH 7. At this point the major portion of THF/cyclohexane was decanted away from the aqueous layer and the organic solvent was reduced by ˜75% using rotary evaporation. The aqueous layer was extracted with ethyl acetate (3×200 mL). The residue obtained from volume reduction was diluted with ethyl acetate (500 mL) and combined with the organic pool from aqueous extraction. This organic pool was washed with saturated sodium chloride (3×250 mL), dried over anhydrous sodium sulfate, filtered, and concentrated by rotary evaporation. The residue was then subjected to high vacuum distillation (140 microns, short path distillation head) to yield 131 g of crude compound U as a clear oil. 1H NMR CDCl3 δ: 15.16 (bs, 1H), 5.59 (s, 1H), 3.24 (s, 2H), 3.22 (q, 2H, J=8.0 Hz), 1.46 (s, 9H), 1.14 (t, 3H, J=8.0 Hz). ESMS m/z: 237 [M+Na+], 159 [M-t-butyl]+.
Quantity
48.55 g
Type
reactant
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step Two
Name
Quantity
1.15 L
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five
Quantity
556 mL
Type
catalyst
Reaction Step Six
Quantity
85.94 mL
Type
catalyst
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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